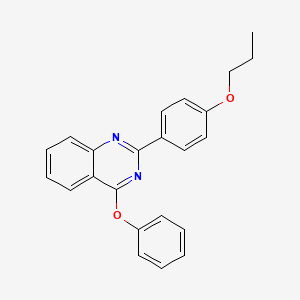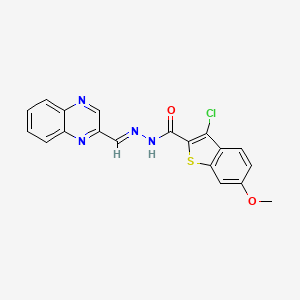![molecular formula C20H15N3O2 B4778807 4-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}phenol](/img/structure/B4778807.png)
4-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}phenol
描述
Synthesis Analysis
The synthesis of 4-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}phenol and related compounds often involves multiple steps, including the reaction of phenolphthalein with hydroxylamine, followed by treatment with hydrazine to yield phthalazinone derivatives. These derivatives can then react with various difluorobenzophenones or difluorodiphenyl sulfones under conditions used for poly(aryl ether)s synthesis, resulting in high molecular weight linear polymers. Such polymers exhibit exceptional thermal and oxidative stability, with glass transition temperatures (Tg's) approaching 300°C, showcasing the compound's significance in polymer synthesis (Berard, Paventi, Chan, & Hay, 1994).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to This compound reveals complex interactions, such as intermolecular hydrogen bonding, which significantly influences their physical and chemical properties. For instance, the asymmetrical units of certain compounds demonstrate notable hydrogen bonding, stabilizing their molecular structures and facilitating further chemical reactions (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
Phthalazinone derivatives engage in various chemical reactions, such as the base-catalyzed Lossen rearrangement and acid-catalyzed Beckmann rearrangement, leading to diverse products like N,N'-diaryl ureas and amine salts. These reactions highlight the compound's reactivity and its potential for generating materials with specific functionalities (Fahmy, Aly, Nada, & Aly, 1977).
Physical Properties Analysis
The physical properties of polymers derived from This compound are remarkable, with high glass transition temperatures and good solubility in polar solvents, such as NMP, DMF, and m-cresol. These properties make the polymers suitable for various high-performance applications, particularly where thermal stability is paramount (Xiu, 2003).
Chemical Properties Analysis
The chemical properties of This compound -based polymers, such as their reactivity towards difluorobenzophenones or difluorodiphenyl sulfones, contribute significantly to their application in creating materials with specific desired characteristics. These polymers' inherent thermal and oxidative stability, coupled with their potential for high-performance applications, underscores the importance of detailed chemical properties analysis in their development and utilization (Berard, Paventi, Chan, & Hay, 1994).
作用机制
Target of Action
Compounds with similar structures have been reported to exhibit anticancer and antioxidant activities . Therefore, it is plausible that this compound may interact with targets involved in these biological processes.
Mode of Action
The exact mode of action of 4-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}phenol is currently unknown due to the lack of specific studies on this compound. Based on its structural similarity to other compounds, it may interact with its targets through hydrogen bonding and van der waals forces
Biochemical Pathways
Compounds with similar structures have been shown to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism . This suggests that this compound may also influence these pathways, but further studies are required to confirm this.
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. The compound’s bioavailability, which can be influenced by these properties, is also unknown. The compound’s predicted pka value of 913 suggests it may be well-absorbed in the gastrointestinal tract due to its relative stability in acidic environments.
Result of Action
Based on its structural similarity to other compounds, it may exhibit antioxidant and anticancer activities
生化分析
Biochemical Properties
4-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism . The interaction with these enzymes is primarily influenced by hydrogen bonding and van der Waals forces, indicating a spontaneous process . These interactions suggest that this compound could be a potential therapeutic agent for managing hyperglycemia.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to reduce cell viability and suppress cell migration in cancer cells . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, it exhibits antioxidant properties, which can protect cells from oxidative stress and damage . These effects highlight its potential as an anticancer and antioxidant agent.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of α-amylase and α-glucosidase, inhibiting their activity . This inhibition is achieved through hydrogen bonds and van der Waals forces, which stabilize the compound-enzyme complex . Additionally, it modulates gene expression related to oxidative stress response, further contributing to its antioxidant properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it maintains its inhibitory activity against α-amylase and α-glucosidase over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits α-amylase and α-glucosidase without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to carbohydrate metabolism. It interacts with enzymes such as α-amylase and α-glucosidase, influencing metabolic flux and metabolite levels . Additionally, it may affect other metabolic pathways related to oxidative stress and antioxidant defense . Understanding these pathways is essential for elucidating its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues . For instance, its antioxidant properties may be enhanced by its ability to accumulate in cellular compartments prone to oxidative stress .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in modulating cellular processes and protecting cells from oxidative damage.
属性
IUPAC Name |
4-[4-(4-hydroxyanilino)phthalazin-1-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c24-15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)20(23-22-19)21-14-7-11-16(25)12-8-14/h1-12,24-25H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLLAUZEOMPJII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-allyl-3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B4778730.png)
![methyl 4-({[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4778740.png)
![4-{[(benzylamino)carbonothioyl]amino}-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B4778746.png)

![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3-methoxypropyl)urea](/img/structure/B4778762.png)

![3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4778789.png)
![N-(3-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4778795.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B4778803.png)
![3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4778825.png)
![2-[(2-cyclopropyl-4-quinolinyl)carbonyl]-N-(2,4-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4778833.png)
![methyl 3-[({4-[(cyclohexylamino)sulfonyl]phenyl}amino)carbonyl]-5-nitrobenzoate](/img/structure/B4778837.png)
![2-methoxy-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-methylbenzamide](/img/structure/B4778844.png)
